molecular formula C8H6FNO B13657022 7-Fluoro-3-methylbenzo[d]isoxazole

7-Fluoro-3-methylbenzo[d]isoxazole

Cat. No.: B13657022
M. Wt: 151.14 g/mol
InChI Key: NPNOMEWVRJCNBG-UHFFFAOYSA-N
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Description

7-Fluoro-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6FNO. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, Jeong et al. (2014) synthesized fluoroisoxazoles using a one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Fluoro-3-methylbenzo[d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For instance, it may inhibit enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-3-methylbenzo[d]isoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

7-fluoro-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3

InChI Key

NPNOMEWVRJCNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC=C2F

Origin of Product

United States

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